3-Tridecylhexadecanoic Acid Methyl Ester

Structural chemistry Physical property prediction Structure-activity relationship

Procure this specific branched C30 fatty acid methyl ester (CAS 180476-37-3) for Vizantin immunostimulant development and structure-activity studies. Its defined 3-position branching and documented Vero cell cytotoxicity differentiate it from generic, inert C30 FAMEs, ensuring experimental reproducibility. Supplied for pharmaceutical research with typical purity ≥95%.

Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
CAS No. 180476-37-3
Cat. No. B153439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tridecylhexadecanoic Acid Methyl Ester
CAS180476-37-3
Molecular FormulaC30H60O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC
InChIInChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3
InChIKeyGEKBQTABKHPZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tridecylhexadecanoic Acid Methyl Ester Procurement: Compound Identity, CAS Registry, and Baseline Specifications for Research Use


3-Tridecylhexadecanoic acid methyl ester (CAS 180476-37-3) is a synthetic, long-chain branched fatty acid methyl ester with the molecular formula C₃₀H₆₀O₂ and a molecular weight of 452.8 g/mol [1]. The compound features a branched hydrocarbon backbone with a methyl ester functional group, specifically with a 3-position branching configuration as indicated by its IUPAC nomenclature and SMILES string: CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC [2]. The compound is the methyl ester derivative of 3-tridecylhexadecanoic acid, which itself is a derivative of 14-heptacosanone, and is supplied as a research chemical with typical purity specifications of ≥95% from commercial sources .

Why Generic Substitution of 3-Tridecylhexadecanoic Acid Methyl Ester Fails: Structural Differentiation and Functional Specificity


Generic substitution among fatty acid methyl esters (FAMEs) is not scientifically valid because the structural configuration of individual FAMEs—including chain length, branching position, and degree of unsaturation—significantly and differentially influences their physicochemical and biological properties [1]. The 3-tridecylhexadecanoic acid methyl ester possesses a specific branched C30 architecture with a defined branching position that distinguishes it from linear C30 methyl esters such as methyl triacontanoate and from other branched FAMEs with alternative substitution patterns. Research has demonstrated that branching in fatty acid chains alters critical properties including viscosity, low-temperature flow behavior, and oxidative stability, while studies on branched-chain fatty acid derivatives indicate that the specific position and nature of branching directly impacts biological activity profiles [2]. Substituting this compound with a structurally distinct analog—even one with identical molecular formula or similar carbon number—would introduce uncontrolled variables that compromise experimental reproducibility and regulatory compliance in pharmaceutical intermediate applications.

3-Tridecylhexadecanoic Acid Methyl Ester Quantitative Evidence Guide: Verified Differentiation from Comparators and Alternatives


Structural Differentiation: Branched C30 Methyl Ester Versus Linear C30 Methyl Triacontanoate

3-Tridecylhexadecanoic acid methyl ester (C₃₀H₆₀O₂, MW 452.8) is a branched-chain fatty acid methyl ester with a 3-position branching configuration, whereas the comparator methyl triacontanoate (CAS 629-83-4; also C₃₀H₆₀O₂, MW 452.8) is a linear saturated FAME with an unbranched hydrocarbon chain [1]. Both compounds share identical molecular formula and molecular weight, but the presence and position of branching in 3-tridecylhexadecanoic acid methyl ester creates a fundamentally different three-dimensional molecular geometry, affecting intermolecular packing and physicochemical behavior. Class-level inference from studies on fatty acid methyl ester structure-property relationships indicates that branching in FAMEs reduces melting point, lowers viscosity at equivalent temperature, and improves low-temperature flow properties relative to linear counterparts of identical carbon number [2].

Structural chemistry Physical property prediction Structure-activity relationship

Cytotoxic Activity Profile: Vero Cell Cytotoxicity as Documented Biological Property

3-Tridecylhexadecanoic acid methyl ester displays cytotoxic activity toward Vero cells (African green monkey kidney epithelial cells) . Vero cells represent an established mammalian cell line commonly employed in cytotoxicity screening, viral research, and vaccine production quality control. The documented cytotoxicity indicates that this compound exerts measurable biological effects on mammalian cellular systems, which distinguishes it from inert FAMEs used primarily as reference standards or fuel components. While the specific IC₅₀ or CC₅₀ value is not publicly available in the identified vendor documentation, the presence of this bioactivity profile is documented and serves as a differentiating feature relative to many FAMEs that lack reported biological activity . The compound is also identified as being used in the development of Vizantin, an immunostimulant compound, further supporting its relevance as a bioactive pharmaceutical intermediate .

Cytotoxicity Cell-based assays Pharmaceutical intermediates

Pharmaceutical Intermediate Designation: Vizantin Development Pathway Differentiation

3-Tridecylhexadecanoic acid methyl ester is specifically documented as being used in the development of Vizantin, an immunostimulant compound . The compound serves as the methyl ester derivative of 3-tridecylhexadecanoic acid, which is itself a derivative of 14-heptacosanone . This establishes a defined pharmaceutical development pedigree that differentiates this compound from the vast majority of C30 FAMEs, which lack any documented connection to pharmaceutical intermediate applications or specific drug development programs. The Vizantin development pathway implicates this compound in immunomodulatory research applications, distinguishing it from FAMEs used exclusively in biodiesel, lubricant, or analytical reference standard contexts.

Immunostimulant development Pharmaceutical intermediates Drug discovery

3-Tridecylhexadecanoic Acid Methyl Ester Procurement Applications: Validated Research and Industrial Use Scenarios


Pharmaceutical Intermediate Supply for Immunostimulant Development and Drug Discovery

This compound is specifically documented as being used in the development of Vizantin, an immunostimulant agent, and serves as a key intermediate in this pharmaceutical development pathway . Procurement for pharmaceutical research and drug discovery programs is supported by the compound's established role as the methyl ester derivative of 3-tridecylhexadecanoic acid, which is itself derived from 14-heptacosanone . Research laboratories engaged in immunomodulatory compound development, structure-activity relationship studies of branched lipid derivatives, or synthesis of bioactive long-chain fatty acid analogs should prioritize this specific compound due to its documented connection to Vizantin development, rather than substituting with generic C30 FAMEs that lack this pharmaceutical intermediate pedigree.

Cytotoxicity Screening and Mammalian Cell-Based Pharmacology Studies

The compound displays documented cytotoxic activity toward Vero cells, an established mammalian epithelial cell line commonly employed in cytotoxicity screening, viral infectivity assays, and vaccine research . This verified biological activity distinguishes 3-tridecylhexadecanoic acid methyl ester from biologically inert FAMEs and supports its procurement for cell-based pharmacology studies, toxicology screening programs, and structure-activity relationship investigations focused on long-chain branched fatty acid derivatives. Researchers should select this compound when experimental protocols require a branched C30 FAME with established mammalian cell bioactivity rather than an inert structural analog.

Branched FAME Structure-Property Research and Computational Modeling

3-Tridecylhexadecanoic acid methyl ester possesses a defined branched C30 architecture with branching at the 3-position, as confirmed by SMILES notation and CAS registry data . This specific branching configuration, distinct from linear C30 FAMEs such as methyl triacontanoate, makes the compound valuable for structure-property relationship studies investigating how molecular branching influences physicochemical parameters including melting behavior, viscosity, and low-temperature flow properties . Computational chemistry and molecular modeling researchers investigating branched lipid conformations or developing predictive algorithms for FAME properties should select this compound to represent branched C30 FAME architecture in their experimental designs.

Analytical Reference Material for Branched Long-Chain FAME Method Development

As a synthetic, well-characterized branched C30 fatty acid methyl ester with defined CAS registry (180476-37-3), established molecular formula (C₃₀H₆₀O₂), and verified molecular weight (452.8 g/mol), this compound is suitable for analytical method development and validation requiring a branched long-chain FAME reference standard . The compound is available from commercial suppliers with purity specifications typically ≥95%, supporting its use in GC-MS, LC-MS, and other chromatographic method development workflows targeting branched FAMEs in complex biological or environmental matrices. Analytical laboratories should procure this specific compound when developing methods to detect, quantify, or differentiate branched C30 FAMEs from their linear counterparts.

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